molecular formula C10H15BF2O3Si B14020863 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid

Cat. No.: B14020863
M. Wt: 260.12 g/mol
InChI Key: HCEWDNCXGINLSI-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BF2O3Si.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols .

Scientific Research Applications

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)phenylboronic acid: Similar in structure but lacks the difluoro and methoxy groups.

    2,3-Difluoro-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the methoxy group.

    5-Methoxy-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the difluoro groups.

Uniqueness

2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both difluoro and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s stability and specificity in various applications, making it a valuable tool in research and industry .

Properties

Molecular Formula

C10H15BF2O3Si

Molecular Weight

260.12 g/mol

IUPAC Name

(2,3-difluoro-5-methoxy-4-trimethylsilylphenyl)boronic acid

InChI

InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5,14-15H,1-4H3

InChI Key

HCEWDNCXGINLSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)[Si](C)(C)C)OC)(O)O

Origin of Product

United States

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